molecular formula C27H25N3O6 B5370114 3-{[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid

3-{[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid

Cat. No. B5370114
M. Wt: 487.5 g/mol
InChI Key: WTIURLIPNRJVDD-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TBNPA and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-{[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid is not fully understood. However, it has been suggested that the compound exerts its antimicrobial and anti-inflammatory effects by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. The compound has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of proteasomes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. The compound has been shown to induce apoptosis in cancer cells, which may make it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

3-{[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid has several advantages for lab experiments. The compound is readily available, and its synthesis method is well-established. It has been found to exhibit a range of biochemical and physiological effects, which make it a potential candidate for various applications. However, the compound has some limitations as well. Its mechanism of action is not fully understood, and its toxicity profile has not been extensively studied. Further research is needed to fully understand the potential applications of this compound.

Future Directions

There are several future directions for the study of 3-{[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid. The compound has been found to exhibit potential applications in various fields, including antimicrobial, anti-inflammatory, and anticancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential toxicity profile. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Future research can explore the use of this compound as a fluorescent probe for the detection of other metal ions. Additionally, the compound can be modified to enhance its selectivity and potency for various applications.

Synthesis Methods

The synthesis of 3-{[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid involves the reaction of 4-tert-butylbenzoyl chloride with 3-nitroaniline to form an intermediate product. The intermediate product is then reacted with 2-amino-3-(3-nitrophenyl)acrylic acid to form the final product. The synthesis of this compound has been reported in various scientific journals, and the yield of the product has been found to be satisfactory.

Scientific Research Applications

3-{[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid has been extensively studied for its potential applications in various fields. This compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has been found to be highly selective for copper ions, and its fluorescence intensity increases upon binding to copper ions.

properties

IUPAC Name

3-[[(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6/c1-27(2,3)20-12-10-18(11-13-20)24(31)29-23(15-17-6-4-9-22(14-17)30(35)36)25(32)28-21-8-5-7-19(16-21)26(33)34/h4-16H,1-3H3,(H,28,32)(H,29,31)(H,33,34)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIURLIPNRJVDD-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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